
6-(2,3-Dichlorophenyl)-N4-cyclopropylpyrimidine-2,4-diamine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, like piperazine derivatives, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Cancer Treatment
TH588 has shown promise as an anticancer compound in preclinical studies . It has been found to be toxic to a wide range of human cancer cell lines at concentrations that are tolerated by primary or immortalized cells . In addition, daily injections of TH588 in mice markedly reduced the growth rate of a patient-derived visceral metastasis of a malignant melanoma .
Microtubule Modulation
TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway . It rapidly reduces microtubule plus-end mobility, disrupts mitotic spindles, and prolongs mitosis in a concentration-dependent but MTH1-independent manner .
Mitotic Surveillance Pathway Activation
The effects of TH588 activate a USP28-p53 pathway – the mitotic surveillance pathway – that blocks cell cycle reentry after prolonged mitosis . USP28 acts upstream of p53 to arrest TH588-treated cells in the G1-phase of the cell cycle .
Inhibition of Tubulin Polymerization
TH588 has been identified as a microtubule-targeting agent that inhibits tubulin polymerization in vitro . It interferes with microtubule dynamics in interphase cells .
Mitotic Spindle Regulation
TH588 has been shown to reduce microtubule turnover within the mitotic spindle . This leads to premature formation of kinetochore-microtubule end-on attachments on uncongressed chromosomes, causing mitotic arrest .
Treatment of Specific Cancer Types
TH588 has been shown to selectively kill a variety of cancer cell lines and has in vivo activity shown for TH588 in SW480 colorectal and MCF7 breast tumor xenografts .
Mecanismo De Acción
- MTH1 is an enzyme involved in maintaining genomic stability by hydrolyzing oxidized purine nucleoside triphosphates. These oxidized nucleotides could otherwise be incorporated into DNA/RNA, leading to DNA damage .
- By blocking MTH1 activity, TH588 prevents the incorporation of damaged nucleotides into DNA/RNA, thus reducing the risk of DNA damage .
- Activation of the USP28-p53 pathway (the mitotic surveillance pathway) occurs, preventing cancer cells from re-entering the cell cycle after prolonged mitosis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4.ClH/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10;/h1-3,6-7H,4-5H2,(H3,16,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHMEHNWFXCSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Dichlorophenyl)-N4-cyclopropylpyrimidine-2,4-diamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that TH588 HCl induces DNA damage in colorectal cancer cells. What is the underlying mechanism behind this effect?
A1: TH588 HCl inhibits the enzyme MTH1, which plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP []. These oxidized nucleotides, if incorporated into DNA during replication, can lead to DNA damage and cell death. Cancer cells, with their elevated reactive oxygen species (ROS) levels, are particularly vulnerable to this mechanism. By inhibiting MTH1, TH588 HCl prevents the removal of oxidized nucleotides, leading to their incorporation into DNA and subsequent DNA damage in cancer cells [].
Q2: The study indicates that hypoxia can influence the effectiveness of TH588 HCl. Could you elaborate on this finding and its implications for potential therapeutic applications?
A2: The research observed that hypoxia completely abolished the reduction in cell viability induced by TH588 HCl in colorectal cancer spheroids []. This suggests that the efficacy of TH588 HCl might be compromised in hypoxic tumor microenvironments, a common feature of solid tumors. This finding highlights the importance of considering tumor microenvironment heterogeneity when evaluating MTH1 inhibitors like TH588 HCl for therapeutic applications. Further research is needed to understand the interplay between hypoxia, MTH1 activity, and the effectiveness of TH588 HCl in different tumor contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




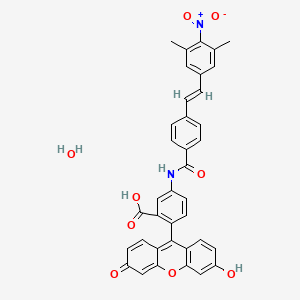
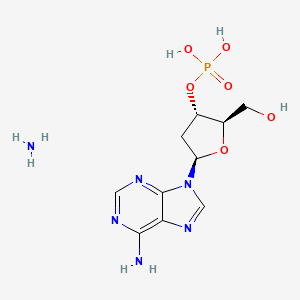
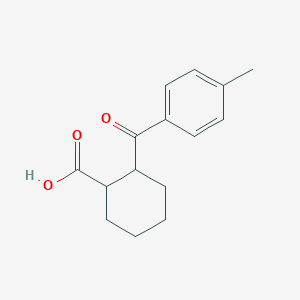
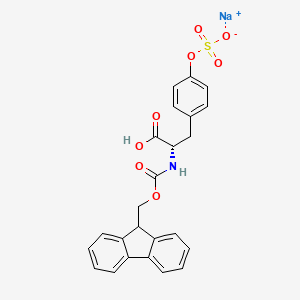
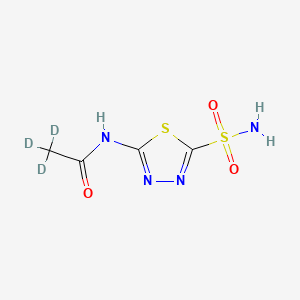
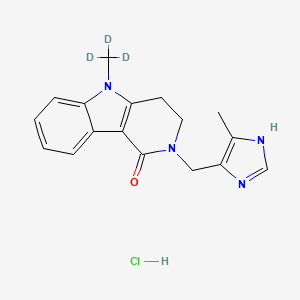
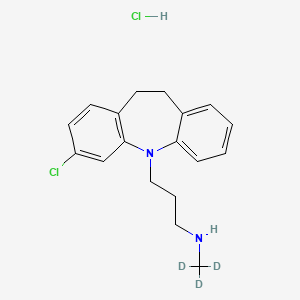
![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)